2-(Methylamino)ethyl carbamate
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Overview
Description
2-(Methylamino)ethyl carbamate is an organic compound with the molecular formula C4H10N2O2 It is a carbamate ester, which means it contains an ester of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethyl carbamate can be achieved through several methods. One common approach involves the reaction of N,N’-dimethylethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-20°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The product is usually purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethyl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates
Scientific Research Applications
2-(Methylamino)ethyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethyl carbamate involves its interaction with specific molecular targets. It can form carbamate adducts with proteins and enzymes, leading to inhibition of their activity. This interaction is often mediated through the formation of covalent bonds with active site residues, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- N-Boc-ethylenediamine
- N-Methylethylenediamine
Uniqueness
2-(Methylamino)ethyl carbamate is unique due to its specific structure, which allows it to form stable carbamate adducts. This property makes it particularly useful in applications requiring enzyme inhibition and protein modification. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile tool in both research and industrial applications .
Properties
Molecular Formula |
C4H10N2O2 |
---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-(methylamino)ethyl carbamate |
InChI |
InChI=1S/C4H10N2O2/c1-6-2-3-8-4(5)7/h6H,2-3H2,1H3,(H2,5,7) |
InChI Key |
LKUZWHWTXFALOC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC(=O)N |
Origin of Product |
United States |
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